
3-(2-Aminoethyl)-1-methylpiperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)-1-methylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an aminoethyl group attached to the piperidine ring, which is further substituted with a methyl group and a hydroxyl group. The compound’s structure allows it to participate in various chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-methylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidin-3-one with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminoethyl)-1-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of N-substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethyl)-1-methylpiperidin-3-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for the development of new materials.
Wirkmechanismus
The mechanism of action of 3-(2-Aminoethyl)-1-methylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in signaling pathways by modulating the activity of neurotransmitters or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptamine: An indolamine metabolite with a similar aminoethyl group, known for its role as a neurotransmitter and its presence in various psychoactive substances.
Serotonin: A monoamine neurotransmitter with a similar structure, involved in regulating mood, cognition, and various physiological processes.
Aminoethylpiperazine: A derivative of piperazine with similar functional groups, used in the production of epoxy curing agents and other industrial applications.
Uniqueness
3-(2-Aminoethyl)-1-methylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group, a methyl group, and a hydroxyl group allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C8H18N2O |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-1-methylpiperidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-10-6-2-3-8(11,7-10)4-5-9/h11H,2-7,9H2,1H3 |
InChI-Schlüssel |
VWFMUGKDAJFRKI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13154718.png)
![2-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13154720.png)


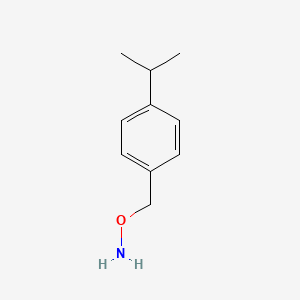

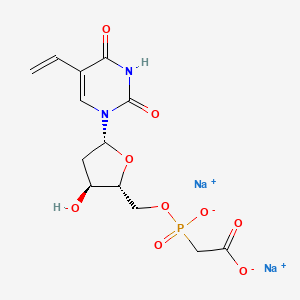

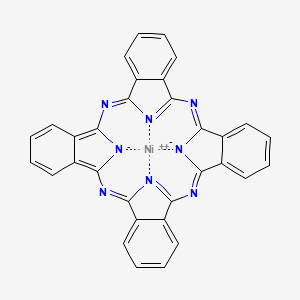

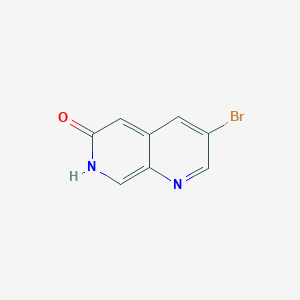
![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)
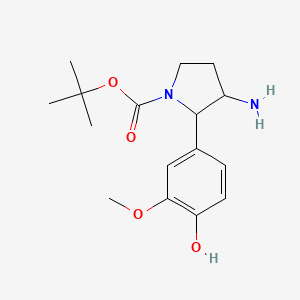
![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)
